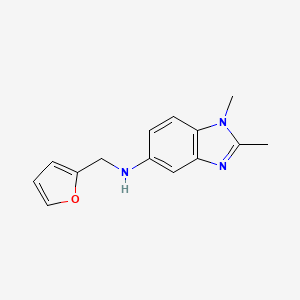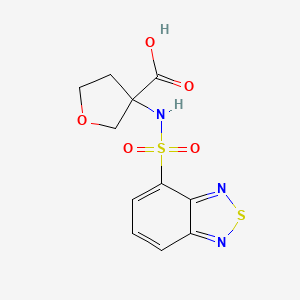![molecular formula C13H17N3O3S B7595410 N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, commonly known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesizing enzyme, cytochrome P450 (CYP) 4A isoforms. HET0016 has gained significant attention in the scientific community due to its potential applications in various research fields, including cancer, cardiovascular diseases, and inflammation.
Wirkmechanismus
HET0016 selectively inhibits the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide is synthesized by the CYP4A isoforms, which are highly expressed in various tissues, including the kidney, liver, and vasculature. By inhibiting the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, HET0016 reduces vasoconstriction, inflammation, and tissue damage.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects in animal models and cell cultures. In animal models of hypertension and heart failure, HET0016 reduces blood pressure, improves cardiac function, and reduces cardiac hypertrophy. In animal models of arthritis and colitis, HET0016 reduces inflammation and tissue damage. In cancer cell cultures and animal models, HET0016 inhibits cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
HET0016 has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the CYP4A isoforms, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the synthesis of N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide, which is a potent vasoconstrictor and pro-inflammatory mediator. However, one of the limitations is its low solubility in water, which can limit its use in some experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization.
Zukünftige Richtungen
There are several future directions for the research on HET0016. One direction is to investigate its potential applications in other research fields, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the CYP4A isoforms, which can enhance its therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of HET0016 on various biological processes.
Synthesemethoden
The synthesis of HET0016 involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylphenol to yield the corresponding amide. Finally, the amide is treated with sulfuryl chloride to form HET0016.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential applications in various research fields. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In cardiovascular research, HET0016 has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. In inflammation research, HET0016 has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases, such as arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-13(10(2)16(3)14-9)20(18,19)15-12-6-4-11(8-17)5-7-12/h4-7,15,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHOZMYZVHJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)


![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)




![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
